N-(3-chloro-4-fluorophenyl)-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide
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Overview
Description
N-(3-chloro-4-fluorophenyl)-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides. Compounds in this class are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the piperidine ring: Starting from a suitable precursor, the piperidine ring is synthesized through cyclization reactions.
Introduction of the carboxamide group: The carboxamide group is introduced via amidation reactions.
Substitution reactions: The chloro and fluoro substituents are introduced through halogenation reactions.
Methoxypyridazine synthesis: The methoxypyridazine moiety is synthesized separately and then coupled with the piperidine derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the methoxypyridazine moiety.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing nitro groups to amines.
Substitution: Halogen atoms (chlorine and fluorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Nucleophiles like amines, thiols, or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-4-fluorophenyl)-1-(pyridazin-3-yl)piperidine-3-carboxamide
- N-(3-chloro-4-fluorophenyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide
Uniqueness
N-(3-chloro-4-fluorophenyl)-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide is unique due to the specific arrangement of its functional groups, which can result in distinct biological activities and chemical properties compared to similar compounds.
Properties
Molecular Formula |
C17H18ClFN4O2 |
---|---|
Molecular Weight |
364.8 g/mol |
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide |
InChI |
InChI=1S/C17H18ClFN4O2/c1-25-16-7-6-15(21-22-16)23-8-2-3-11(10-23)17(24)20-12-4-5-14(19)13(18)9-12/h4-7,9,11H,2-3,8,10H2,1H3,(H,20,24) |
InChI Key |
RRHOBJPJIVTOBR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NN=C(C=C1)N2CCCC(C2)C(=O)NC3=CC(=C(C=C3)F)Cl |
Origin of Product |
United States |
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